3-Ethyl-1-pentyn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNRPAWKFTXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212018 | |
| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-06-9 | |
| Record name | 3-Ethyl-1-pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-1-pentyn-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpent-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualizing Alkynols Within Contemporary Organic Synthesis and Materials Science Research
Alkynols are a class of organic compounds that possess both a carbon-carbon triple bond (alkyne) and a hydroxyl (-OH) functional group. wikipedia.org This bifunctional nature makes them highly versatile and valuable intermediates in the chemical industry and academic research. wikipedia.org Their unique reactivity serves as a cornerstone for building complex molecular architectures. numberanalytics.comfastercapital.com
In organic synthesis, the alkyne group offers a rich platform for a variety of chemical transformations. Alkynes are more unsaturated than alkenes and alkanes, and the triple bond's high reactivity allows for numerous addition reactions. numberanalytics.comnumberanalytics.com One of the most significant industrial applications of alkynols is their semi-hydrogenation to produce alkenols (unsaturated alcohols), which are crucial precursors in the synthesis of high-value chemicals such as pharmaceuticals, pesticides, polymers, and food additives. researchgate.netmdpi.com The selective conversion of an alkynol to an alkenol without further reduction to an alkanol presents a significant challenge that drives extensive research into catalysis. researchgate.netnih.gov Furthermore, the terminal hydrogen on some alkynols is notably acidic, allowing for the formation of acetylide anions that can be used to create new carbon-carbon bonds—a fundamental step in constructing more complex molecules from simpler starting materials. libretexts.org
In the realm of materials science, alkynols are investigated for their potential in creating novel polymers and functional materials. fastercapital.com The rigidity of the alkyne unit can be imparted into polymer backbones, influencing their structural and electronic properties. A significant portion of materials research focuses on developing advanced catalysts for alkynol transformations. mdpi.comacs.org Studies explore various metal-based catalysts, such as those using palladium, to improve the efficiency and selectivity of reactions like semi-hydrogenation. mdpi.comnih.gov Recent advancements include the development of bimetallic alloy catalysts and the use of electrocatalysis, which offers a more sustainable, electricity-driven route for synthesizing alkenols from alkynols under ambient conditions. acs.orgnih.gov
Elucidating the Academic and Industrial Research Significance of 3 Ethyl 1 Pentyn 3 Ol
Classical and Contemporary Synthesis of this compound
The synthesis of this compound is most commonly achieved through the addition of an ethynyl (B1212043) nucleophile to a ketone. This can be accomplished using various organometallic reagents.
Grignard and Organometallic Approaches to Tertiary Propargylic Alcohols
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols. chemie-brunschwig.ch To produce this compound, ethynylmagnesium bromide, the Grignard reagent derived from acetylene (B1199291), is reacted with 3-pentanone (B124093). The nucleophilic ethynyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent workup with a protic source, such as dilute acid, yields the desired tertiary propargylic alcohol. vaia.comdoubtnut.com
The general scheme for this reaction is as follows:
Formation of the Grignard Reagent: Acetylene is deprotonated by a stronger Grignard reagent, like ethylmagnesium bromide, to form ethynylmagnesium bromide.
Nucleophilic Addition: The ethynylmagnesium bromide then adds to 3-pentanone.
Protonation: The resulting magnesium alkoxide is protonated during aqueous workup to give this compound.
Other organometallic reagents can also be employed for the synthesis of tertiary propargylic alcohols. sci-hub.se For instance, organolithium reagents, such as ethynyllithium, can be used in a similar fashion to Grignard reagents, reacting with ketones to form the corresponding tertiary alcohols after an aqueous workup. nih.gov Another approach involves the use of organozinc reagents in what is known as the Reformatsky reaction, although this is more commonly associated with α-halo esters. chemie-brunschwig.ch The Barbier reaction offers an alternative by generating the organometallic species in situ from a metal and an organic halide in the presence of the carbonyl compound. mdpi.com
Catalytic Routes for Alkyne Alcohol Formation
While stoichiometric organometallic additions are prevalent, catalytic methods for the formation of propargylic alcohols are also being developed. These routes often involve the use of a catalytic amount of a base or a metal complex to facilitate the addition of a terminal alkyne to a carbonyl compound. For example, the reaction between phenylacetylene (B144264) and 3-pentanone can be catalyzed by potassium tert-butoxide to form 3-ethyl-1-phenyl-1-pentyn-3-ol. google.com Although this specific example does not yield this compound directly, it demonstrates the principle of base-catalyzed alkynylation of ketones. Research in this area aims to develop milder and more atom-economical processes for the synthesis of this important class of compounds. Continuous flow synthesis has also been explored for the preparation of propargylic alcohols via ethynyl-Grignard reagents, offering potential advantages in terms of safety and scalability. beilstein-journals.org
Advanced Functionalization and Derivatization Strategies for this compound
The terminal alkyne functionality of this compound is a versatile handle for a wide array of chemical transformations, particularly those catalyzed by transition metals. These reactions allow for the construction of more complex molecules with diverse applications.
Transition Metal-Catalyzed Coupling Reactions of the Alkyne Moiety
Transition metal catalysis has revolutionized organic synthesis, and the alkyne group of this compound is an excellent substrate for many such transformations. chemie-brunschwig.ch These reactions typically involve the activation of the C-H bond of the terminal alkyne or the π-system of the triple bond.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper co-catalyst. nih.govbeilstein-journals.org This reaction has been successfully applied to this compound to synthesize a variety of substituted propargylic alcohols. beilstein-journals.org
In a notable study, the Sonogashira coupling of this compound with various iodoaromatic compounds was carried out using a palladium catalyst, (PPh₃)₂PdCl₂, in a γ-valerolactone-based ionic liquid. nih.govbeilstein-journals.org This methodology proved to be efficient, proceeding under mild conditions (55 °C) and without the need for a copper co-catalyst or an external base. beilstein-journals.org The reaction demonstrated good functional group tolerance, affording the corresponding cross-coupling products in good to excellent yields. beilstein-journals.orgbeilstein-journals.org
Below is a table summarizing the results of the palladium-catalyzed Sonogashira coupling of this compound with different iodoaromatic compounds. nih.govbeilstein-journals.org
| Entry | Iodoaromatic Compound | R Group | Product | Yield (%) |
| 1 | Iodobenzene | H | 9a | 87 |
| 2 | 1-Iodo-4-nitrobenzene | NO₂ | 9b | 85 |
| 3 | 4-Iodoanisole | OCH₃ | 9c | 81 |
| Reaction conditions: 0.8 mL [TBP][4EtOV], 0.5 mol % (PPh₃)₂PdCl₂, 0.75 mmol this compound, 0.5 mmol iodoaromatic compound, T = 55 °C, t = 3 h. Isolated yields. nih.gov |
The general procedure for these reactions involves mixing the iodoarene, this compound, the palladium catalyst, and the ionic liquid, followed by heating. nih.gov The products are then isolated through extraction and purified. nih.gov The successful application of this protocol highlights the utility of this compound as a substrate in creating more complex molecular architectures. researchgate.netresearchgate.net
Hydrosilylation is a reaction that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon triple bond. mdpi.com This reaction is a fundamental process in organosilicon chemistry and is typically catalyzed by transition metal complexes, most notably those of platinum. ethernet.edu.etgoogleapis.com The hydrosilylation of alkynes can lead to various isomeric vinylsilanes, and the regioselectivity is often influenced by the catalyst and the substituents on the alkyne.
While specific studies detailing the hydrosilylation of this compound are not extensively available in the provided search results, the general principles of alkyne hydrosilylation are well-established. Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed. mdpi.com The reaction of this compound with a hydrosilane in the presence of a platinum catalyst would be expected to yield vinylsilane derivatives. The presence of the hydroxyl group may influence the reaction's outcome and could potentially interact with the catalyst.
It has been noted that this compound can be used in the preparation of platinum(0) complexes, which can then serve as catalysts for various reactions, including hydrosilylation. mdpi.com Furthermore, acetylenic alcohols like this compound can act as inhibitors in hydrosilylation reactions, controlling the curing process of silicone polymers. google.com This dual role as both a potential substrate and a modulator of catalytic activity underscores the complex and valuable chemistry associated with this compound.
Stereoselective Transformations and Chiral Auxiliary Applications
This compound, being a prochiral molecule, serves as a valuable starting material in stereoselective synthesis rather than as a chiral auxiliary itself. Its utility is demonstrated in the synthesis of complex molecular architectures where the creation of specific stereocenters is crucial.
A notable application is its use as a precursor for the synthesis of a key side-chain fragment required for an anti-osteoporotic agent. google.com The synthesis involves converting this compound into its corresponding triethylsilyl (TES) ether. This protected alcohol is then used in a subsequent Wittig-Horner reaction and a crucial stereoselective alkylation step with an allyl chloride derivative. google.com This alkylation establishes a new chiral center, highlighting the role of the this compound framework as a foundational block for building stereochemically complex molecules. google.com The stereochemical outcome of such reactions is paramount, as the biological activity of the final product is often dependent on its specific three-dimensional arrangement. mdpi.com
Rearrangement Mechanisms in Propargylic Systems Derived from this compound
The propargylic alcohol functional group in this compound and its derivatives makes it susceptible to a variety of rearrangement reactions, which are fundamental in expanding its synthetic utility. These rearrangements often proceed through cationic or metal-stabilized intermediates, leading to diverse structural motifs.
Acid-catalyzed reactions of propargylic alcohols can lead to significant molecular reorganization. For example, studies on related (indol-3-yl)pentyn-3-ols have shown that Brønsted acids can catalyze a cycloaromatization cascade. researchgate.net This process is believed to proceed through the acid-activation of the alkyne, followed by a nucleophilic attack from the indole (B1671886) ring. The resulting spirocyclic iminium intermediate can then undergo rearrangement, such as a 1,2-alkyl migration, ultimately leading to the formation of functionalized carbazoles. researchgate.netacs.org A similar mechanistic principle could be applied to derivatives of this compound, where an appropriate intramolecular nucleophile could trigger a cascade of bond-forming and rearrangement events.
Another common rearrangement is the Meyer-Schuster rearrangement, where a propargylic alcohol is converted to an α,β-unsaturated ketone or aldehyde in the presence of an acid catalyst. While not specifically detailed for this compound in the reviewed literature, this represents a classic and predictable transformation for this class of compounds.
Elucidation of Reaction Mechanisms and Kinetic Studies
Understanding the reaction mechanisms and kinetics involving this compound is crucial for optimizing reaction conditions and maximizing the yield and selectivity of desired products.
Catalytic Cycles and Intermediates in Cross-Coupling Reactions of this compound
This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemie-brunschwig.ch
The generally accepted catalytic cycle for the Sonogashira reaction, which is applicable to this compound, involves a palladium(0) catalyst and typically a copper(I) co-catalyst. The main steps are:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). chemie-brunschwig.ch
Transmetalation : Concurrently, the terminal alkyne (in this case, this compound) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the palladium(II) complex, displacing the halide and forming an alkynyl-palladium(II) species (Ar-Pd-C≡CR).
Reductive Elimination : The final step is the reductive elimination of the product (Ar-C≡CR) from the palladium complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. chemie-brunschwig.ch
Research has demonstrated the successful Sonogashira coupling of this compound with various iodoaromatic compounds using a palladium catalyst in a γ-valerolactone-based ionic liquid. beilstein-journals.orgnih.gov This system operates efficiently under mild conditions without the need for a copper co-catalyst or an external base, as the ionic liquid itself can act as a base. beilstein-journals.orgnih.gov
Table 1: Palladium-Catalyzed Sonogashira Coupling of Iodoaromatic Compounds with this compound beilstein-journals.orgbeilstein-journals.org Reaction Conditions: 0.5 mmol iodoaromatic compound, 0.75 mmol this compound, 0.5 mol % (PPh₃)₂PdCl₂, 0.8 mL [TBP][4EtOV] ionic liquid, T = 55 °C, t = 3 h.
| Entry | Iodoaromatic Compound (R-Ph-I) | R Group | Product | Yield (%) |
| 1 | Iodobenzene | H | 5-ethyl-5-hydroxy-3-phenylhept-1-yne | 87 |
| 2 | 1-Iodo-4-nitrobenzene | NO₂ | 5-ethyl-5-hydroxy-3-(4-nitrophenyl)hept-1-yne | 85 |
| 3 | 4-Iodoanisole | OCH₃ | 5-ethyl-5-hydroxy-3-(4-methoxyphenyl)hept-1-yne | 81 |
Reaction Rate Determinants and Activation Energy Profiles
The rate of a chemical reaction is determined by several factors, including concentration, temperature, and the presence of a catalyst, all of which are encapsulated in the activation energy (Ea). chemguide.co.uksavemyexams.com The activation energy is the minimum energy required for reactants to overcome the energy barrier and transform into products. savemyexams.com
Conceptual Activation Energy Profile for the Catalyzed Sonogashira Coupling of this compound (This is a representative diagram and not based on calculated values for this specific reaction)
This profile illustrates that the catalyst lowers the energy barrier, making it easier for the reactant molecules to form the product.
Catalysis and Polymer Science Applications of 3 Ethyl 1 Pentyn 3 Ol
3-Ethyl-1-pentyn-3-ol as a Substrate in Catalytic Transformations
The reactivity of the carbon-carbon triple bond in this compound makes it a valuable substrate for various catalytic processes. These reactions are fundamental to the synthesis of more complex molecules and materials.
Role in Polymerization and Oligomerization Processes
While direct polymerization of this compound is not extensively documented, its derivatives and related acetylenic alcohols are known to participate in polymerization and oligomerization reactions. For instance, acetylenic alcohols can undergo oligomerization, where a few monomer units link together. researchgate.net The presence of the terminal alkyne allows for participation in reactions like free radical and Ziegler-Natta polymerization to form polymers such as polyacetylene and polyethylene, respectively. iitk.ac.in
In the context of polymer synthesis, compounds structurally similar to this compound, such as 3-methyl-1-pentyn-3-ol, act as initiators in the ring-opening polymerization of lactides. sigmaaldrich.com This process is crucial for producing polylactides, a type of biodegradable polymer. sigmaaldrich.comresearchgate.net The propargyl group, which contains the alkyne functionality, can be introduced as a terminal group on polymer chains, enabling further "click" chemistry reactions. researchgate.net
One notable application of this compound is in the palladium-catalyzed Sonogashira coupling reaction. This reaction couples the terminal alkyne of this compound with aryl iodides to form more complex substituted alkynes. beilstein-journals.orgnih.gov Research has shown that these reactions can be carried out efficiently in alternative solvents like γ-valerolactone-based ionic liquids under mild conditions, even without the need for a copper co-catalyst or an external base. beilstein-journals.orgnih.gov
Table 1: Palladium-Catalyzed Sonogashira Coupling of Iodoaromatic Compounds with this compound nih.gov
| Entry | Iodoaromatic Compound | Product | Yield (%) |
| 1 | Iodobenzene | 3-phenyl-1-(p-tolyl)prop-2-yn-1-ol | 87 |
| 2 | 4-Iodonitrobenzene | 1-(4-nitrophenyl)-3-phenylprop-2-yn-1-ol | 85 |
Reaction conditions: 0.8 mL [TBP][4EtOV], 0.5 mol % (PPh₃)₂PdCl₂, 0.75 mmol this compound, 0.5 mmol iodoaromatic compound, T = 55 °C, t = 3 h. nih.gov
Application in the Development of Platinum(0) Complexes as Catalysts and Inhibitors
This compound plays a significant role in the field of platinum catalysis, particularly in the context of hydrosilylation reactions, which are fundamental to the curing of silicone rubbers. semanticscholar.orgmdpi.com It is used in the preparation of platinum(0) complexes that can act as both catalysts and inhibitors. semanticscholar.orgmdpi.com
These acetylenic alcohols, including this compound, are utilized to create inhibitors for platinum catalysts at room temperature. google.com The inhibitor is formed by reacting the acetylenic alcohol with a siloxane compound containing Si-H bonds in the presence of a platinum catalyst. google.com The resulting olefinic siloxane compound prevents the platinum catalyst from initiating curing at ambient temperatures, thereby extending the pot life of the silicone mixture. mdpi.comgoogle.com However, at elevated temperatures (above 100°C), the inhibitory effect is overcome, and the curing process proceeds. google.com This controlled reactivity is crucial in many industrial applications. mdpi.com
The mechanism of platinum-catalyzed hydrosilylation, as proposed by Chalk and Harrod, involves the oxidative addition of a Si-H bond to the platinum center, followed by migratory insertion of an alkene and reductive elimination to form the Si-C bond. semanticscholar.org The use of inhibitors like those derived from this compound helps to control the initiation of this catalytic cycle. semanticscholar.orgmdpi.com
Integration of this compound into Polymeric Architectures
The dual functionality of this compound, with its reactive alkyne and hydroxyl groups, allows for its incorporation into polymer structures, leading to materials with tailored properties.
Synthesis of Functionalized Polymers via Alkyne and Hydroxyl Group Reactivity
The terminal alkyne and hydroxyl groups of this compound and similar molecules are key to synthesizing functionalized polymers. researchgate.net The hydroxyl group can act as an initiator in ring-opening polymerizations, for example, of lactide, to produce polymers with a terminal alkyne group. sigmaaldrich.comresearchgate.net This terminal alkyne is then available for post-polymerization modification through highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.org This allows for the attachment of various functional groups or the formation of block copolymers. researchgate.netrsc.org
The reactivity of the alkyne group itself is central to these modifications. It can undergo nucleophilic conjugate additions with thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne), providing a versatile platform for polymer functionalization. acs.org These reactions are often characterized by high efficiency and mild reaction conditions, making them suitable for creating complex polymer architectures. acs.org
Cross-linking and Curing Mechanisms in Materials Science
In materials science, this compound and related acetylenic compounds are instrumental in the cross-linking and curing of polymers, particularly silicone-based materials. semanticscholar.orgmdpi.comgoogle.com As previously mentioned, its role as a precursor to platinum catalyst inhibitors is vital for controlling the curing process of silicone rubbers. mdpi.comgoogle.com The curing of these materials is often achieved through hydrosilylation, a reaction that forms cross-links between polymer chains. semanticscholar.org
The use of inhibitors derived from acetylenic alcohols allows for the formulation of one-part curable compositions that are stable at room temperature but cure rapidly at elevated temperatures. mdpi.com This is a significant advantage in many manufacturing processes. The specific acetylenic alcohol used can influence the curing temperature and the pot-life of the mixture. mdpi.com For example, different acetylenic alcohols can lead to different curing onset temperatures and heat release during the curing process, indicating varying levels of catalyst activity and inhibition. mdpi.com
The cross-linking mechanism can also involve the direct reaction of the alkyne or hydroxyl groups within the polymer matrix. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) can be used as "zero-length" cross-linkers, activating carboxyl groups to react with hydroxyl groups, thus forming ester cross-links without the cross-linker itself being incorporated into the final structure. researchgate.net While not a direct reaction of this compound, this illustrates a general principle of cross-linking that could be applied to polymers functionalized with this molecule.
Biological Activity and Medicinal Chemistry Research on 3 Ethyl 1 Pentyn 3 Ol Analogues
Mechanistic Investigations of Bioactivity in Related Alkynol Structures
Structure-Activity Relationship (SAR) Studies for Antiparasitic Efficacy
The structural framework of alkynols, including analogues of 3-ethyl-1-pentyn-3-ol, has been a subject of interest in the quest for new antiparasitic agents. Structure-activity relationship (SAR) studies are crucial in identifying the chemical features that contribute to the biological activity of these compounds. Research has shown that modifications to the alkynol structure can significantly impact their efficacy against various parasites.
For instance, a series of alkynyl-substituted thienopyrimidines were investigated for their ability to inhibit the proliferation of protozoan parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). researchgate.net These studies revealed that the presence and nature of the alkynyl group are critical for antiparasitic activity. While direct analogues of this compound were not the primary focus, the principles derived from these SAR studies on related alkynol-containing molecules are applicable. The research highlighted that the alkynylthieno[3,2-d]pyrimidine chemotype is a promising scaffold for further optimization as a potential treatment for HAT. researchgate.net
Similarly, studies on alkylphosphocholine analogues against Leishmania donovani have demonstrated that the length of the alkyl chain significantly influences antileishmanial activity. mdpi.com Although not direct analogues, this underscores the importance of the hydrocarbon portion of the molecule, a feature also present in this compound. The cytotoxicity and antiparasitic effect of these compounds were found to be dependent on their structural characteristics, providing valuable insights for the design of new therapeutic agents. mdpi.com
The general findings from SAR studies on various alkynol-containing compounds suggest that the following structural features are often correlated with antiparasitic efficacy:
Nature of the heterocyclic core: The type of ring system to which the alkynyl group is attached plays a significant role in determining the biological activity.
Substitution pattern: The position and type of substituents on the heterocyclic ring and the alkynyl chain can modulate activity and selectivity.
Table 1: SAR Insights from Related Alkynol Structures
| Structural Feature | Observation | Implication for Antiparasitic Activity |
| Alkynyl Group | Essential for the activity of certain thienopyrimidine derivatives against T. brucei. researchgate.net | The triple bond is likely involved in key interactions with the biological target. |
| Alkyl Chain Length | In alkylphosphocholines, specific chain lengths show optimal activity against L. donovani. mdpi.com | The hydrophobic portion of the molecule influences its ability to cross cell membranes and interact with targets. |
| Heterocyclic Scaffold | Thieno[3,2-d]pyrimidine and quinazoline (B50416) scaffolds have been identified as effective chemotypes. researchgate.net | The core ring system provides a crucial framework for orienting the active substituents. |
Molecular Interactions with Biological Targets and Signaling Pathways
The biological activity of alkynol analogues is underpinned by their interactions with specific molecular targets and their ability to modulate cellular signaling pathways. While the precise targets of this compound itself are not extensively documented in the context of medicinal chemistry, research on structurally related compounds provides valuable insights into potential mechanisms of action.
In the context of cancer, alkynyl-substituted pyrimidine (B1678525) derivatives have been suggested to exert their cytotoxic effects by inhibiting key enzymes essential for cellular growth, such as thymidylate synthase (TS). beilstein-journals.org The alkynyl moiety, potentially in conjunction with a hydroxyl group like that in this compound, may facilitate binding to the enzyme's active site. beilstein-journals.org For example, the CMe2OH group adjacent to an alkynyl moiety has been proposed to enhance binding to the sulfhydryl group of the TS enzyme. beilstein-journals.org
Furthermore, the transforming growth factor-β (TGF-β) signaling pathway, which is often dysregulated in cancer, has been a target for small-molecule inhibitors. mdpi.com Some of these inhibitors feature heterocyclic cores that are also found in the structures of bioactive alkynol analogues. The inhibition of TGF-β receptor 1 (TGF-βR1) kinase activity blocks the phosphorylation of downstream signaling molecules, thereby interfering with cell proliferation and survival. mdpi.com
In the realm of parasitic diseases, the mechanism of action often involves the disruption of essential parasite-specific pathways. For instance, some antiparasitic agents target enzymes like cruzain and rhodesain in trypanosomes. nih.gov While not directly implicating this compound, the synthetic strategies for inhibitors of these enzymes have involved the use of chiral alkynes, highlighting the importance of this functional group in designing targeted therapies. nih.gov
The modulation of signaling pathways is a complex process, and the specific interactions of alkynol analogues can vary depending on the cellular context and the specific structure of the compound. However, the recurring theme is the ability of the alkynyl group to participate in crucial binding events with biological macromolecules, leading to the observed biological effects.
This compound as a Synthetic Intermediate for Pharmaceutical Scaffolds
The chemical structure of this compound, featuring both a terminal alkyne and a tertiary alcohol, makes it a valuable building block in organic synthesis. guidechem.comnih.govsigmaaldrich.comuni.lu This versatility allows for its incorporation into a variety of more complex molecular architectures, including those with pharmacological relevance.
Synthesis of Pyrimidine-based Analogues with Pharmacological Relevance
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ijsat.orgsemanticscholar.orgrsc.org The synthesis of novel pyrimidine derivatives is therefore a major focus of drug discovery efforts.
The terminal alkyne of this compound and related propargyl alcohols can be readily utilized in coupling reactions, most notably the Sonogashira reaction, to attach the alkynyl group to a pyrimidine core. beilstein-journals.orgresearchgate.net This reaction, typically catalyzed by palladium and copper complexes, is a powerful tool for creating carbon-carbon bonds between an sp-hybridized carbon (from the alkyne) and an sp2-hybridized carbon (from a halogenated pyrimidine). researchgate.net
The resulting alkynyl-substituted pyrimidines can exhibit a range of pharmacological activities. For example, alkynyl-substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their cytotoxic properties. beilstein-journals.org The incorporation of the alkynyl moiety is often crucial for their biological function, which can include the inhibition of enzymes like thymidylate synthase. beilstein-journals.org
The general synthetic approach involves:
Preparation of a suitable halogenated pyrimidine or a related heterocyclic precursor.
Sonogashira coupling with this compound or a similar terminal alkyne.
Further chemical modifications to the resulting structure to optimize pharmacological properties.
The hydroxyl group of this compound can also be a site for further functionalization, either before or after its incorporation into the pyrimidine scaffold, allowing for the generation of a diverse library of analogues for biological screening.
Table 2: Pharmacological Relevance of Pyrimidine-Based Scaffolds
| Therapeutic Area | Example of Activity | Reference |
| Oncology | Inhibition of thymidylate synthase, a key enzyme in DNA synthesis. beilstein-journals.org | beilstein-journals.org |
| Oncology | Inhibition of receptor tyrosine kinases like EGFR and ErbB-2. beilstein-journals.org | beilstein-journals.org |
| Inflammatory Diseases | Inhibition of adenosine (B11128) kinase. beilstein-journals.org | beilstein-journals.org |
| Infectious Diseases | Antiviral and antibacterial properties. ijsat.orgsemanticscholar.org | ijsat.orgsemanticscholar.org |
Development of Complex Natural Product Analogues
Natural products are a rich source of inspiration for the development of new drugs. mdpi.com Their complex and diverse structures often confer potent and selective biological activities. The total synthesis of natural products and their analogues is a key strategy for exploring their therapeutic potential and for developing new chemical entities with improved properties. mdpi.com
Alkynes, such as this compound, are versatile building blocks in the synthesis of natural products. frontiersin.org The alkyne functionality can be transformed into a wide variety of other functional groups and can participate in various cyclization and carbon-carbon bond-forming reactions. This makes it an invaluable tool for constructing the complex polycyclic scaffolds often found in natural products. frontiersin.org
For instance, alkyne annulation reactions are powerful methods for building ring systems. frontiersin.org These reactions can be used to construct carbocycles and heterocycles that form the core of many bioactive natural products. The use of alkyne-containing building blocks allows for a modular and efficient approach to the synthesis of these complex molecules.
While there are no specific examples in the provided search results detailing the use of this compound in the synthesis of a particular natural product, the principles of using alkynol building blocks are well-established. The general strategy involves:
Identifying a natural product with a desirable biological activity.
Designing a retrosynthetic pathway that utilizes an alkyne-containing fragment, such as one derived from this compound.
Synthesizing the alkyne fragment and incorporating it into the target molecule through a series of chemical reactions.
Potentially creating analogues of the natural product by modifying the alkyne-derived portion of the molecule to explore structure-activity relationships.
The ability to synthesize analogues of natural products is crucial for optimizing their drug-like properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net The use of versatile building blocks like this compound is instrumental in these efforts.
Advanced Analytical Characterization and Computational Modeling of 3 Ethyl 1 Pentyn 3 Ol
Spectroscopic Analysis for Structural Conformation and Purity Assessment
Spectroscopic analysis provides fundamental insights into the molecular structure of 3-Ethyl-1-pentyn-3-ol, allowing for the unambiguous identification of its functional groups and the mapping of its carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon).
The ¹H NMR spectrum provides information about the different types of protons in the molecule. The structure of this compound, (CH₃CH₂)₂C(OH)C≡CH, contains four distinct proton environments. The hydroxyl proton (-OH) typically appears as a broad singlet, the acetylenic proton (C≡C-H) as a sharp singlet, the methylene (B1212753) protons (-CH₂) of the two ethyl groups appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) present as a triplet.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, the seven carbon atoms of this compound produce five distinct signals. These correspond to the two equivalent methyl carbons, the two equivalent methylene carbons, the quaternary carbon bonded to the hydroxyl group, and the two carbons of the alkyne group.
Interactive Table: Predicted NMR Data for this compound
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 0.9 - 1.1 | Triplet | 6H | -CH₃ (Methyl) |
| ~ 1.5 - 1.7 | Quartet | 4H | -CH₂- (Methylene) |
| ~ 2.0 - 2.5 | Singlet | 1H | C≡C-H (Acetylenic) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 8 - 10 | -CH₃ |
| ~ 30 - 35 | -CH₂- |
| ~ 70 - 75 | -C(OH)- |
| ~ 70 - 75 | ≡C-H |
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which aids in structural confirmation. The compound has a molecular weight of approximately 112.17 g/mol . nih.govsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule loses an electron to form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 112.
The fragmentation of this compound is characteristic of tertiary alcohols. A common fragmentation pathway is alpha-cleavage, involving the loss of an alkyl radical from the carbon bearing the hydroxyl group. The loss of an ethyl radical (•CH₂CH₃, 29 mass units) results in a highly abundant fragment ion at m/z 83. nih.gov This cation is often the base peak in the spectrum. nih.gov Other significant peaks can include the ethyl cation itself at m/z 29. nih.govchemguide.co.uk
Interactive Table: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 112 | Low | [C₇H₁₂O]⁺ (Molecular Ion) |
| 83 | High (Base Peak) | [M - C₂H₅]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
| 27 | Medium | [C₂H₃]⁺ |
Data sourced from PubChem. nih.gov
Infrared (IR) spectroscopy is used to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies. The key functional groups are the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), the acetylenic C-H bond, and the aliphatic C-H bonds of the ethyl groups.
The IR spectrum will prominently feature:
A strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
A sharp, strong absorption peak around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.
A weak, sharp absorption band in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
Multiple absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl groups.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | ≡C-H Stretch | Terminal Alkyne |
| ~ 3200 - 3600 | O-H Stretch | Alcohol |
| ~ 2850 - 3000 | C-H Stretch | Alkyl (sp³) |
| ~ 2100 - 2260 | C≡C Stretch | Alkyne |
Theoretical Chemistry and Computational Modeling
The in-silico investigation of this compound through theoretical and computational models offers profound insights into its molecular properties and potential interactions. These methods are instrumental in predicting the behavior of the molecule, guiding experimental work, and elucidating mechanisms at an atomic level.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic architecture of this compound and its intrinsic reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and predict molecular orbitals. google.comibm.com
An analysis of the electronic structure of this compound reveals key features that dictate its chemical behavior. The molecule comprises a tertiary alcohol functional group attached to a carbon atom which is also bonded to two ethyl groups and an ethynyl (B1212043) group. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne and the electron-donating nature of the hydroxyl group and alkyl chains create a distinct electronic environment.
The reactivity of acetylenic alcohols can be explored through computational analysis of related compounds. For instance, theoretical calculations on secondary acetylene (B1199291) alcohols like hex-1-yn-3-ol have shown that the oxygen atom of the hydroxyl group possesses a significant negative charge, making it a likely site for electrophilic attack. e3s-conferences.org Conversely, the acetylenic proton is acidic and can be abstracted by a base. The formation of a π-complex with a metal catalyst can increase the mobility of the hydrogen atom attached to the acetylenic carbon, facilitating its exchange. e3s-conferences.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of this compound. The HOMO is likely to be localized around the electron-rich oxygen atom and the π-system of the triple bond, indicating these as the primary sites for reaction with electrophiles. The LUMO, on the other hand, would be expected to be distributed over the acetylenic carbons and the carbon bearing the hydroxyl group, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical table of calculated electronic properties for this compound, based on DFT calculations, is presented below to illustrate the type of data generated from such studies.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Mulliken Charge on O | -0.65 e |
| Mulliken Charge on Acetylenic H | +0.25 e |
Molecular Docking Simulations of this compound Derivatives with Biological Receptors
The process begins with the three-dimensional structures of the ligand (the this compound derivative) and the receptor. The ligand's conformational flexibility is often explored, while the receptor is typically held rigid, although flexible docking protocols also exist. A scoring function is then used to estimate the binding affinity for different poses of the ligand in the receptor's active site.
Tertiary alcohols can be of interest in medicinal chemistry as the tertiary carbinol group is resistant to oxidation, which can improve the metabolic stability of a drug candidate. nih.gov Derivatives of this compound could be designed to interact with various biological targets. For example, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the alkyne moiety can participate in π-stacking or other non-covalent interactions.
To illustrate the potential outcomes of such a study, a hypothetical molecular docking simulation of various this compound derivatives with a hypothetical enzyme active site is presented below. The binding energies are indicative of the stability of the ligand-receptor complex, with more negative values suggesting stronger binding.
| Derivative | Modification | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 1 | Parent Molecule | -5.2 | Hydrogen bond with Ser234 |
| 2 | Phenyl group on alkyne | -7.8 | π-π stacking with Phe345, H-bond |
| 3 | Amino group on one ethyl chain | -6.5 | Salt bridge with Asp123, H-bond |
| 4 | Fluorine on the other ethyl chain | -5.8 | Halogen bond with Tyr210, H-bond |
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotations around the C-C single bonds, particularly those adjacent to the central quaternary carbon, will lead to various conformers with different energies.
Energy minimization, or geometry optimization, is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.org This is crucial for identifying the most stable conformer(s) of a molecule. deeporigin.com
The conformational landscape of this compound is influenced by steric interactions between the two ethyl groups, the ethynyl group, and the hydroxyl group. By systematically rotating the bonds around the central carbon, a potential energy surface can be generated. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. chemistrysteps.com
A hypothetical relative energy profile for the rotation around one of the C(central)-C(ethyl) bonds in this compound is presented in the table below, illustrating the energy differences between staggered (gauche and anti) and eclipsed conformations.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Eclipsed (OH/CH3) | 4.5 |
| 60 | Gauche | 0.9 |
| 120 | Eclipsed (Ethynyl/CH3) | 5.0 |
| 180 | Anti | 0.0 |
| 240 | Eclipsed (Ethyl/CH3) | 5.5 |
| 300 | Gauche | 0.9 |
Green Chemistry and Environmental Considerations in 3 Ethyl 1 Pentyn 3 Ol Research
Development of Sustainable Synthetic Protocols for 3-Ethyl-1-pentyn-3-ol
The synthesis of alkynols like this compound traditionally involves methods that may utilize volatile and hazardous organic solvents. Green chemistry aims to replace these with more environmentally benign alternatives and to design more efficient catalysts that minimize waste and energy consumption.
The use of green solvents is a cornerstone of sustainable chemical synthesis. Bio-based solvents, derived from renewable resources, and ionic liquids (ILs), which are salts with low melting points, are promising alternatives to conventional volatile organic compounds (VOCs). researchgate.netwhiterose.ac.ukcore.ac.uk
Ionic liquids are considered "designer solvents" because their physical and chemical properties can be fine-tuned by modifying their cation and anion structures. scispace.com This tunability makes them highly versatile for various chemical reactions. Their negligible vapor pressure reduces air pollution and workplace exposure. scispace.com Research has demonstrated the successful use of ionic liquids as both solvents and catalysts in the Grignard reaction to produce tertiary alcohols, including ynols. For instance, 2-arylated and 2-alkylated-imidazolium salts have been found useful in Grignard reactions. The ionic liquid 1-butyl-2-isopropyl-3-methylimidazolium triflimide has been used as a catalyst and solvent system to prepare tertiary alcohols in high yields. Furthermore, ionic liquids can be effective and environmentally benign solvents for the synthesis of α-methylene cyclic carbonates from carbon dioxide and propargylic alcohols, avoiding the use of toxic tertiary amines. ionike.com
Bio-based solvents, derived from biomass, offer another sustainable alternative. researchgate.netrsc.org Solvents like Cyrene, produced in two steps from biomass, are biodegradable, non-mutagenic, and non-toxic. rsc.org The application of such solvents in the synthesis of alkynols is an active area of research aimed at reducing the environmental footprint of these processes.
Table 1: Examples of Green Solvents in Organic Synthesis
| Solvent Type | Example | Key Green Chemistry Attributes | Potential Application in Alkynol Synthesis |
|---|---|---|---|
| Ionic Liquid | 1-Butyl-2-isopropyl-3-methylimidazolium triflimide | Low volatility, reusability, tunable polarity | Catalyst and solvent for Grignard reactions to produce tertiary alcohols |
| Bio-based Solvent | Cyrene (Dihydrolevoglucosenone) | Derived from biomass, biodegradable, non-toxic rsc.org | Replacement for conventional polar aprotic solvents |
| Ionic Liquid | N-butylpyridinium tetrafluoroborate | Non-flammable, thermally stable | Solvent for Grignard reactions |
Efficient catalyst design is crucial for minimizing energy consumption and waste production. For the synthesis of compounds like this compound, which can be formed through the addition of an ethynyl (B1212043) group to a ketone (pentan-3-one), the development of recyclable and highly active catalysts is a key goal.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous as they can be easily separated and reused. Research into recyclable catalysts for alkyne functionalization has explored various systems, including metal nanoparticles encapsulated in polysiloxane, silica-copper supported nanocatalysts, and metal-organic frameworks (MOFs). These catalysts can be used in reactions such as the coupling of alkynes, aldehydes, and amines to produce propargylamines.
For instance, a silica-anchored proline-copper(I) catalyst has been shown to be recoverable and reusable for up to six reaction cycles without a significant decrease in activity. This demonstrates the potential for developing robust and sustainable catalytic systems for reactions involving alkynes. The goal is to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Mechanistic Pathways of Environmental Transformation and Degradation
Understanding how this compound transforms and degrades in the environment is essential for assessing its long-term impact. The primary pathways for the environmental degradation of organic compounds are photochemical and biological processes.
Photochemical degradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. pjoes.com For many organic pollutants in surface waters, photolysis is a major abiotic degradation process. nih.gov The rate of photodegradation can be influenced by environmental factors such as pH and the presence of substances like humic acids and nitrate, which can generate hydroxyl radicals that enhance degradation. nih.gov The photochemical transformation of alcohols can lead to the formation of carbonyl compounds. organic-chemistry.org Studies on the photochemical uncaging of aldehydes and ketones from enyne alcohols demonstrate the susceptibility of the carbon-carbon triple bond and the alcohol functional group to photochemical reactions. mdpi.com The degradation pathways can include hydroxylation and fragmentation of the molecule. researchgate.net
Biotransformation is the modification of a chemical compound by a living organism, typically through enzymatic reactions. medcraveonline.commedcraveonline.com Microorganisms such as bacteria and fungi play a crucial role in the biodegradation of organic pollutants. pjoes.commedcraveonline.com The biotransformation of alcohols can proceed through various pathways, including oxidation to aldehydes or ketones. medcraveonline.com For instance, alcohol dehydrogenase is a key enzyme in the metabolism of ethanol (B145695) to acetaldehyde. medcraveonline.commedcraveonline.com The production of higher alcohols in microorganisms often involves CoA-dependent pathways. researchgate.net Studies on the biotransformation of tertiary alcohols have shown that enzymes like linalool (B1675412) dehydratase isomerase can catalyze their dehydration to form alkenes. acs.org The aerobic biodegradation of related short-chain alcohols like 1-propanol (B7761284) and 2-propanol by mixed microbial consortia has been demonstrated, indicating that microorganisms can utilize these compounds as a sole carbon source. rsc.org
Table 2: Potential Transformation Products of Alkynols in the Environment
| Transformation Pathway | Potential Intermediate/Product | Description |
|---|---|---|
| Photochemical Oxidation | Ketones, Aldehydes | Oxidation of the alcohol functional group. organic-chemistry.org |
| Photochemical Hydroxylation | Hydroxylated derivatives | Addition of hydroxyl groups to the molecule. nih.gov |
| Photochemical Fragmentation | Smaller organic molecules | Cleavage of carbon-carbon bonds. researchgate.net |
| Microbial Oxidation | Corresponding ketone | Enzymatic oxidation of the tertiary alcohol. |
| Microbial Dehydration | Alkenes | Enzymatic removal of a water molecule. acs.org |
Acetylenic alcohols, including compounds structurally related to this compound, are known to be effective corrosion inhibitors for metals, particularly iron and steel in acidic environments. Their inhibitive action is attributed to their adsorption onto the metal surface, forming a protective barrier against corrosive agents.
The mechanism of inhibition involves the interaction of the acetylenic compound with the metal surface. The triple bond of the alkyne can form π-complexes with the metal, leading to strong chemisorption. The hydroxyl group also plays a role, potentially through hydrogen bonding, which stabilizes the adsorbed layer. It is believed that these compounds can form a multi-layer barrier at the ferrous surface, which further aids in inhibiting acid corrosion. In some cases, acetylenic compounds can polymerize on the metal surface, forming a protective film. This process can be influenced by the presence of other ions in the solution, such as ferrous ions, which may facilitate the formation of a three-dimensional chelated polymer film.
The effectiveness of these compounds as corrosion inhibitors is dependent on their concentration and the specific environmental conditions, such as the type and concentration of the acid. The adsorption process can retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Future Research Trajectories and Emerging Applications of 3 Ethyl 1 Pentyn 3 Ol
Exploration of Novel Synthetic Methodologies and Complex Architectures
The synthesis of tertiary propargyl alcohols, such as 3-Ethyl-1-pentyn-3-ol, is a foundational aspect of organic chemistry. The classical approach involves the nucleophilic addition of an acetylide to a ketone. Future research, however, is trending towards more refined and efficient synthetic protocols that offer greater control over molecular structure and stereochemistry.
A significant area of development is the advancement of catalytic asymmetric synthesis . Creating chiral centers with high enantioselectivity is crucial for the synthesis of bioactive molecules. For this compound, which is achiral, the focus shifts to the development of catalytic methods for the synthesis of its chiral analogues. Research into chiral organometallic catalysts, such as those based on zinc, silver, or titanium, is expected to yield methodologies for the enantioselective addition of alkynes to prochiral ketones, providing access to a library of optically active tertiary alkynols. acs.orgwikipedia.orginrae.fr These chiral building blocks are of immense value in the construction of complex natural products and pharmaceuticals.
The dual functionality of this compound makes it an ideal starting point for the construction of complex molecular architectures . The alkyne and alcohol groups can be selectively manipulated to build intricate scaffolds. For instance, the alkyne can participate in various coupling and cycloaddition reactions, while the hydroxyl group can be used to introduce other functional groups or to direct reactions. This allows for the use of this compound in cascade reactions, where a series of bond-forming events occur in a sequential manner to rapidly increase molecular complexity. chemeo.com
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., organozinc, organosilver) | Access to enantiomerically pure chiral tertiary alkynols |
| One-Pot Procedures | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste, improved atom economy |
| Cascade Reactions | Sequential bond-forming events | Rapid construction of complex molecular scaffolds from a simple precursor |
Advanced Functional Materials and Nanotechnology Integration
The unique electronic and structural properties of the alkyne functional group make this compound a promising candidate for the development of advanced functional materials . The rigidity of the carbon-carbon triple bond can be exploited to create well-defined polymer architectures.
One of the most promising avenues is the use of this compound as a monomer or functionalizing agent in polymer synthesis . The terminal alkyne is a perfect handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile incorporation of the alkynol into polymer backbones or as pendant groups. creative-biostructure.com The resulting functionalized polymers could exhibit enhanced thermal stability, altered mechanical properties, or new functionalities derived from the hydroxyl group. nih.gov For instance, polyesters functionalized with alkyne groups have been shown to form cross-linked elastomers with properties suitable for soft tissue applications. mdpi.comnih.gov
In the realm of nanotechnology , acetylenic compounds are being investigated for their role in the synthesis and surface functionalization of nanoparticles. The alkyne group can form strong, conjugated linkages with metal surfaces, such as palladium or titanium, influencing the electronic and optical properties of the resulting nanomaterials. acs.orgwikipedia.org Derivatives of this compound could be used as capping agents to stabilize nanoparticles and to provide a reactive handle for further modification. This opens up possibilities for creating tailored nanoparticles for applications in catalysis, sensing, and electronics. The self-assembly of such functionalized nanoparticles into ordered superstructures is another area of active research, aiming to create materials with emergent collective properties. nih.govresearchgate.net
| Application Area | Role of this compound | Potential Outcome |
| Polymer Chemistry | Monomer or functionalizing agent via "click chemistry" | Polymers with enhanced thermal/mechanical properties, novel functionalities |
| Nanomaterials | Capping agent for nanoparticle synthesis | Stabilized nanoparticles with tunable electronic/optical properties |
| Surface Modification | Surface functionalization of materials | Surfaces with tailored reactivity for sensing or catalysis |
Interdisciplinary Synergy in Chemical Biology and Drug Discovery
The intersection of chemistry and biology offers fertile ground for the application of unique chemical functionalities. The alkyne group of this compound is of particular interest in chemical biology due to its bioorthogonal reactivity. This means it can react selectively within a complex biological environment without interfering with native biochemical processes.
The primary application of alkynes in this context is in bioconjugation . cdc.gov Through reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), molecules containing an alkyne handle, such as derivatives of this compound, can be covalently attached to biomolecules (e.g., proteins, nucleic acids, glycans) that have been metabolically or synthetically tagged with an azide. nih.gov This allows for the specific labeling and imaging of biomolecules in living systems, providing powerful tools for studying biological processes.
In drug discovery , the propargyl group (a structural feature of this compound) is considered a "privileged" scaffold. nih.gov This means that it is a recurring motif in bioactive compounds and can interact with a variety of biological targets. Propargylamine-containing molecules, for example, have been successfully developed as drugs. creative-biostructure.comrawsource.com The rigid nature of the alkyne can help to position other functional groups in a precise orientation for optimal binding to a protein's active site. Therefore, derivatives of this compound could be designed as novel therapeutic agents. The tertiary alcohol group can also participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.
| Field | Application | Mechanism/Advantage |
| Chemical Biology | Bioorthogonal labeling | Covalent tagging of biomolecules in living systems via "click chemistry" |
| Drug Discovery | Bioactive scaffold design | The propargyl group acts as a pharmacophore, enabling targeted drug design |
| Medicinal Chemistry | Synthesis of complex APIs | Serves as a versatile building block for active pharmaceutical ingredients mdpi.comresearchgate.net |
Computational Design and Predictive Modeling for Structure-Property Relationships
Modern chemical research is increasingly reliant on computational tools to accelerate discovery and to gain deeper insights into molecular behavior. For this compound and its derivatives, computational design and predictive modeling are set to play a pivotal role in guiding future research.
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. wikipedia.org By developing QSAR models for a series of alkynols, researchers can predict the properties of new, unsynthesized derivatives of this compound. creative-biostructure.com This can be used to prioritize synthetic targets with desired characteristics, such as enhanced biological activity or specific material properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the reactivity of this compound, such as the acidity of the terminal alkyne proton and the electron distribution within the molecule. mdpi.com This information can be used to predict the outcomes of chemical reactions and to design novel catalysts for its transformation.
Molecular Dynamics (MD) simulations allow for the study of the motion and interactions of atoms and molecules over time. mdpi.com MD simulations can be used to model how this compound or its derivatives interact with other molecules, such as polymers, surfaces, or the active sites of proteins. researchgate.net This can provide insights into the mechanisms of polymer formation, surface functionalization, and drug action at the atomic level. These in silico techniques are becoming indispensable for the rational design of new molecules and materials, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net
| Computational Method | Application | Insights Gained |
| QSAR | Prediction of properties and activities | Guiding the design of new derivatives with desired characteristics |
| DFT | Analysis of electronic structure and reactivity | Understanding reaction mechanisms and designing catalysts |
| Molecular Dynamics | Simulation of molecular interactions | Elucidating the behavior of the molecule in complex environments |
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems and reaction conditions for synthesizing 3-Ethyl-1-pentyn-3-ol in academic settings?
- Methodological Answer : Palladium-catalyzed Sonogashira coupling is a validated approach. For example, using (PPh₃)₂PdCl₂ (1 mol%) in γ-valerolactone-based ionic liquids yields 85% of the product under mild conditions. Key parameters include stoichiometric control of the alkyne (this compound) and aryl halide, with reaction monitoring via ¹H NMR for regioselectivity confirmation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Characteristic peaks include δ 1.10 (t, 6H, ethyl groups) and δ 7.56–8.17 (aryl protons in coupling products) .
- IR Spectroscopy : Look for O-H stretches (~3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹) .
- GC/MS : Use electron ionization (EI) to confirm molecular ion peaks (m/z 112.17 for [M]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Flammability : Classified as R10 (flammable). Use inert atmospheres (N₂/Ar) during reactions and store away from ignition sources .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
Advanced Research Questions
Q. How do ligand-modified palladium catalysts influence selectivity in hydrogenation reactions involving this compound?
- Methodological Answer : Ligand effects (e.g., Lindlar catalyst vs. Pd nanoparticles) dictate selectivity between partial (alkene) and full (alkane) hydrogenation. For partial hydrogenation, use quinoline-poisoned Pd/C in a continuous-flow system to suppress over-reduction. Monitor selectivity via GC with flame ionization detection (FID) .
Q. What experimental strategies resolve contradictions in regioselectivity during propargyl alcohol derivatization?
- Methodological Answer : Competing pathways (e.g., 1,2-migration vs. allyl rearrangement) can lead to conflicting regioselectivity. Employ deuterium-labeling experiments to track migration patterns. For example, ruthenium vinyl carbene intermediates in propargyl alcohol reactions can be analyzed using ¹³C NMR to identify dominant pathways .
Q. How does solvent choice impact the stability and reactivity of this compound in Sonogashira couplings?
- Methodological Answer : Polar aprotic solvents (e.g., ionic liquids like [TBP][4EtOV]) enhance stability by stabilizing the Pd(0) intermediate. Compare reaction yields and byproduct formation in ionic liquids vs. traditional solvents (THF, DMF) using kinetic studies (e.g., in situ FTIR) .
Data Analysis and Validation
Q. What statistical methods ensure reproducibility in catalytic reaction data for this compound?
- Methodological Answer :
- Triangulation : Validate yields using NMR, GC, and mass balance calculations.
- Error Analysis : Calculate standard deviations across triplicate runs to identify outliers.
- Control Experiments : Compare results with non-catalytic or alternative catalyst systems (e.g., CuI vs. Pd) to confirm catalytic efficacy .
Q. How can researchers address discrepancies between predicted and observed physicochemical properties (e.g., boiling point, density)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
